![molecular formula C16H15N3O4S2 B12447470 N-[4-(6-Methoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12447470.png)
N-[4-(6-Methoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide typically involves the following steps:
Formation of 6-methoxy-1,3-benzothiazole: This can be achieved by the cyclization of 2-aminothiophenol with methoxyacetic acid under acidic conditions.
Sulfamoylation: The 6-methoxy-1,3-benzothiazole is then reacted with chlorosulfonic acid to introduce the sulfamoyl group.
Coupling with 4-aminophenylacetamide: The resulting sulfamoyl derivative is coupled with 4-aminophenylacetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfamoyl group can be reduced to an amine group.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 6-hydroxy-1,3-benzothiazole derivatives.
Reduction: Formation of 4-aminophenylacetamide derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Biology: It is used in biological assays to study its effects on various cellular processes.
Industry: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors involved in microbial growth, tumor progression, or inflammatory responses. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide
- N-(6-Methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
- N-(6-Methoxy-1,3-benzothiazol-2-yl)thiourea
Uniqueness
N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its sulfamoyl and acetamide groups, in particular, contribute to its potential as a versatile intermediate in medicinal chemistry.
Propriétés
Formule moléculaire |
C16H15N3O4S2 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
N-[4-[(6-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H15N3O4S2/c1-10(20)17-11-3-6-13(7-4-11)25(21,22)19-16-18-14-8-5-12(23-2)9-15(14)24-16/h3-9H,1-2H3,(H,17,20)(H,18,19) |
Clé InChI |
HCNNOCKFPVJTGT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12447388.png)
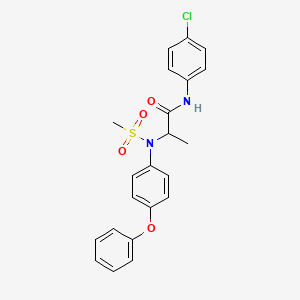

![2-{[(4-Tert-butylphenyl)carbonyl]amino}-5-methylbenzoic acid](/img/structure/B12447398.png)
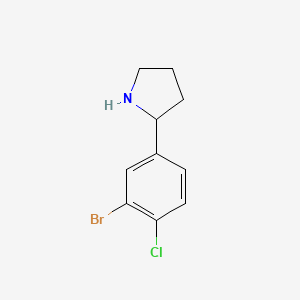
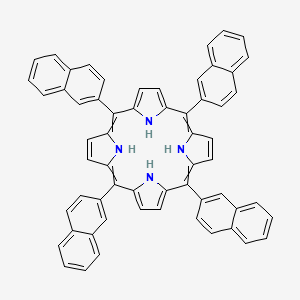
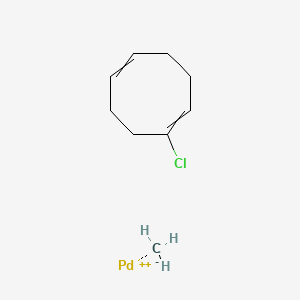
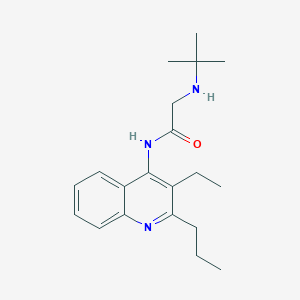
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B12447427.png)
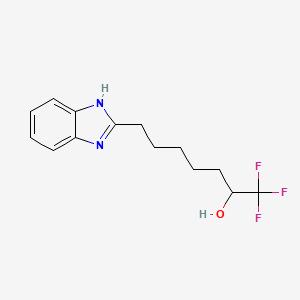

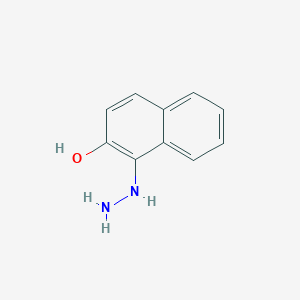
![Methyl 4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate](/img/structure/B12447453.png)
![5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12447455.png)
